![molecular formula C16H10BrN3OS3 B2813198 3-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide CAS No. 477503-33-6](/img/structure/B2813198.png)
3-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide
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Overview
Description
The compound “3-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide” is a type of thiazole derivative . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
Thiazoles can be synthesized through various methods. One efficient and green method involves a one-pot multicomponent procedure . In this process, 3-(Bromoacetyl)-4-hydroxy-6-methyl-2 H-pyran-2-one is reacted with thiourea and substituted benzaldehydes in the presence of silica-supported tungstosilisic acid as a catalyst .Molecular Structure Analysis
The molecular structure of “3-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide” includes the benzothiazole and thiazolo[4,5-g][1,3]benzothiazole moieties. These structures suggest a potential role in targeting enzymes or receptors involved in cellular processes.Chemical Reactions Analysis
The chemical reactions involving thiazoles are diverse. For instance, the reaction of 2-mercapto-benzimidazole with ketones in boiling AcOH/H2SO4 affords 2-benzimidazolylthioacetophenone derivatives . These sulphides can then be cyclized to give the corresponding thiazolo[3,2-a]benzimidazoles using PPA or [hydroxy (tosyloxy)iodo]benzene .Scientific Research Applications
Conclusion:
isoBBT: and its derivatives hold promise across various scientific domains, from organic electronics to materials chemistry. Researchers continue to investigate their properties and applications, opening up exciting avenues for future studies . If you’d like more information on any specific aspect, feel free to ask! 😊
Mechanism of Action
While the specific mechanism of action for “3-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide” is not explicitly mentioned, thiazoles and their derivatives have been found to exhibit a wide range of biological activities. They are known to target enzymes or receptors involved in cellular processes .
Future Directions
Thiazoles and their derivatives have been the subject of considerable research interest due to their wide range of applications and biological activities . Future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities . Additionally, the development of novel synthesis methods and the exploration of their mechanisms of action could be areas of future investigation .
properties
IUPAC Name |
3-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3OS3/c1-22-16-19-11-6-5-10-12(13(11)24-16)23-15(18-10)20-14(21)8-3-2-4-9(17)7-8/h2-7H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXADXLBNGAHPDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide |
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